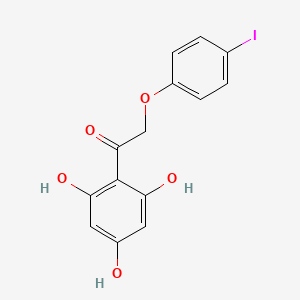

2-(4-iodophenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Although specific synthesis routes for "2-(4-iodophenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone" are not directly reported, related compounds provide insights into possible synthetic strategies. For instance, compounds with similar structures have been synthesized through reactions involving halogenated phenols and alcohols, suggesting that a similar approach could be employed for the target compound. Such processes typically involve catalytic conditions and might utilize copper-catalyzed cross-coupling reactions as demonstrated by Chen et al. (2006), which facilitates the formation of C-O bonds essential for creating the ether linkage in the compound (Chen & Chen, 2006).

Molecular Structure Analysis

Analyzing the molecular structure of similar compounds, it's evident that intramolecular hydrogen bonding plays a significant role in stabilizing their conformations. For instance, Kocabıyık et al. (2012) reported on a compound with trihydroxyphenyl motifs, indicating the potential for strong intramolecular interactions that could influence the overall molecular geometry and stability of our compound of interest (Kocabıyık et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of "2-(4-iodophenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone" would likely be characterized by its functional groups. The presence of an ether (phenoxy) and a ketone could facilitate various organic reactions such as nucleophilic substitutions or condensation reactions. The iodine substituent also makes it a candidate for further functionalization through cross-coupling reactions.

Physical Properties Analysis

While specific physical properties of "2-(4-iodophenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone" are not detailed, related compounds suggest that it would possess characteristics like moderate to high melting points and specific solubility behaviors influenced by its polar functional groups. Compounds with similar structural features exhibit distinct thermal behaviors and phase transitions, indicative of crystalline polymorphism, as seen in the work by Suarez et al. (2017) (Suarez et al., 2017).

Aplicaciones Científicas De Investigación

Hypervalent Iodine-Mediated Oxidation

2-(4-iodophenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone is related to hypervalent iodine compounds used in synthetic organic chemistry. These compounds are known for their mild and selective oxidizing properties, catalyzing various oxidation reactions such as the oxidation of alcohols, alpha-oxidation of ketones, and oxidative spirocyclization of phenols (Uyanik & Ishihara, 2009).

Fluorescent Probes

In the development of fluorescent probes, derivatives of 1-(2-hydroxyphenyl)ethanone have been used to create highly selective and sensitive detectors for biological applications. This includes detecting sulfhydryl-specific cleavage reactions in cells, indicating potential applications for studying effects in biological systems (Fang, Jiang, Sun, & Li, 2019).

Catalysis in Organic Reactions

Certain derivatives of 2-(4-iodophenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone act as ligands in copper-catalyzed cross-coupling reactions. These are used to facilitate the formation of C-N, C-S, and C-O bonds in organic synthesis (Chen & Chen, 2006).

Drug Development

In pharmaceutical research, derivatives of this compound have been investigated as protein kinase inhibitors for the treatment of cancer. These inhibitors target major DNA repair pathways, showing potential in enhancing the effects of existing cancer therapies (Kashishian et al., 2003).

Corrosion Inhibition

Derivatives of 2-(4-iodophenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone have also been studied for their effectiveness as corrosion inhibitors, particularly in protecting carbon steel in acidic environments. The efficiency of these compounds as inhibitors is correlated with their chemical structure (Hegazy et al., 2012).

Propiedades

IUPAC Name |

2-(4-iodophenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO5/c15-8-1-3-10(4-2-8)20-7-13(19)14-11(17)5-9(16)6-12(14)18/h1-6,16-18H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PETIQFBXDCWSNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)C2=C(C=C(C=C2O)O)O)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Iodophenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide](/img/structure/B5557782.png)

![1-[2-(4-chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5557784.png)

![N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-(3-methoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5557794.png)

![N-{2-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5557802.png)

![4-[4-(3-hydroxy-3-methylbutyl)benzyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5557810.png)

![methyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B5557812.png)

![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5557822.png)

![4-[3-(benzylthio)propanoyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5557841.png)

![4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one](/img/structure/B5557846.png)

![2-(1-pyrrolidinyl)-4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5557856.png)

![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5557881.png)

![5-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5557884.png)

![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5557889.png)